molecular formula C12H19N3O3S B14140866 2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid CAS No. 334506-68-2

2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid

Cat. No.: B14140866
CAS No.: 334506-68-2
M. Wt: 285.36 g/mol
InChI Key: ZKZXPUBFBWIMQA-UHFFFAOYSA-N
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Description

2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid involves several steps. One common method starts with the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives. On the other side, hydrazides are reacted with ammonium thiocyanate and strong acid to form substituted thiadiazole compounds . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule such as water. Common reagents include aldehydes and ketones.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Mechanism of Action

The mechanism of action of 2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. For example, some thiadiazole derivatives inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

334506-68-2

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

2-[4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid

InChI

InChI=1S/C12H19N3O3S/c1-3-4-5-9(11(17)18)8(2)6-10(16)14-12-15-13-7-19-12/h7-9H,3-6H2,1-2H3,(H,17,18)(H,14,15,16)

InChI Key

ZKZXPUBFBWIMQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)CC(=O)NC1=NN=CS1)C(=O)O

solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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